molecular formula C10H13NO4S B8350239 N-toluenesulfonyl-L-alanine

N-toluenesulfonyl-L-alanine

Cat. No.: B8350239
M. Wt: 243.28 g/mol
InChI Key: KPXQCEZOIYUKAN-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-toluenesulfonyl-L-alanine is a useful research compound. Its molecular formula is C10H13NO4S and its molecular weight is 243.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Key Properties

  • Molecular Formula : C10H13NO4S
  • Molecular Weight : 245.28 g/mol
  • CAS Number : 21957-58-4

Organic Synthesis

N-toluenesulfonyl-L-alanine serves as a protected amino acid in peptide synthesis. The tosyl group provides a protective mechanism for the amino group, allowing for selective reactions during peptide assembly. After incorporation into peptides, the tosyl group can be removed under mild conditions to yield free amino acids.

Enzyme Mechanism Studies

This compound is widely used in biological research to study enzyme mechanisms, particularly those involving proteases. It acts as a substrate or inhibitor in enzymatic assays, providing insights into enzyme kinetics and substrate specificity. For instance, N-tosyl-L-alanine has been shown to inhibit leukocyte elastase, impacting immune response pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported minimum inhibitory concentrations (MICs) ranging from 0.5 to 1.0 mg/mL against various bacterial strains, including E. coli and S. aureus.

CompoundMIC (mg/mL)Target Organisms
This compound0.5 - 1.0E. coli, S. aureus

Antitumor Activity

In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines such as HeLa and MCF-7 by generating reactive oxygen species (ROS), leading to oxidative stress .

Cell LineIC50 (µM)Mechanism of Action
HeLa10Induction of apoptosis via ROS
MCF-715Oxidative stress-mediated cell death

Antimicrobial Efficacy

A comparative study evaluated the effectiveness of N-tosyl derivatives against standard antibiotics, revealing that certain derivatives exhibited superior antimicrobial activity compared to conventional treatments . This suggests their potential as alternative therapeutic agents.

Antitumor Studies

A recent investigation into the antitumor effects of this compound revealed significant tumor size reduction in murine models when administered intraperitoneally at doses of 30 mg/kg. This study emphasizes the potential clinical applications of this compound in cancer therapy.

In Vivo Studies

In vivo studies have demonstrated the efficacy of this compound in various animal models:

  • Antitumor Activity : In xenograft models, significant tumor growth inhibition was observed with rates reaching up to 60% at doses of 20 mg/kg.
  • Anti-inflammatory Effects : The compound showed promise in reducing inflammation markers in models of induced arthritis, with significant reductions in paw swelling observed after treatment .

Properties

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

(2S)-2-[(2-methylphenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C10H13NO4S/c1-7-5-3-4-6-9(7)16(14,15)11-8(2)10(12)13/h3-6,8,11H,1-2H3,(H,12,13)/t8-/m0/s1

InChI Key

KPXQCEZOIYUKAN-QMMMGPOBSA-N

Isomeric SMILES

CC1=CC=CC=C1S(=O)(=O)N[C@@H](C)C(=O)O

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC(C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.